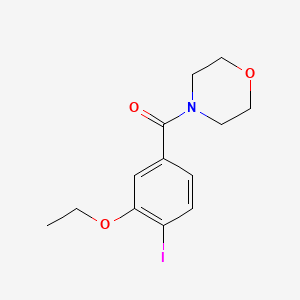
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone is an organic compound that features a phenyl ring substituted with ethoxy and iodine groups, as well as a morpholine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxy-4-iodoaniline and morpholine.
Formation of the Methanone Linkage: The aniline derivative is reacted with a suitable carbonyl source, such as phosgene or a similar reagent, to form the methanone linkage.
Coupling with Morpholine: The intermediate is then coupled with morpholine under appropriate conditions, often involving a base such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.
Scientific Research Applications
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-4-iodophenyl)(morpholin-4-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Ethoxy-4-bromophenyl)(morpholin-4-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(3-Ethoxy-4-iodophenyl)(piperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of (3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity. The presence of both an ethoxy group and an iodine atom on the phenyl ring, along with the morpholine ring, makes it a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
(3-ethoxy-4-iodophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3/c1-2-18-12-9-10(3-4-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKRHZJBOTELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
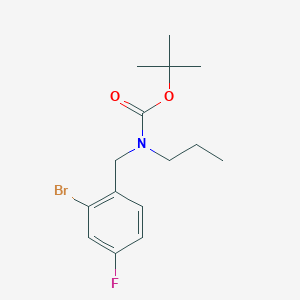
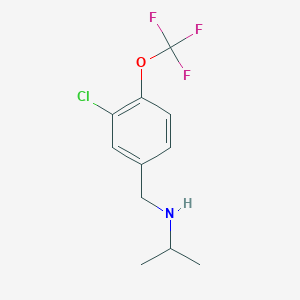
![4-[(Cyclopropyl-isobutyl-amino)-methyl]-benzoic acid hydrochloride](/img/structure/B8124064.png)

![2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8124076.png)

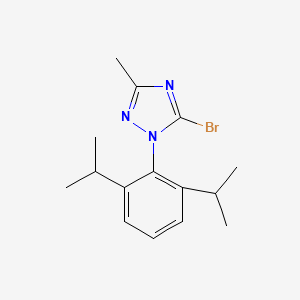
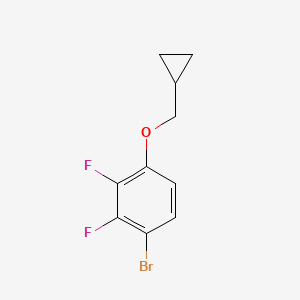
![7-Fluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8124117.png)
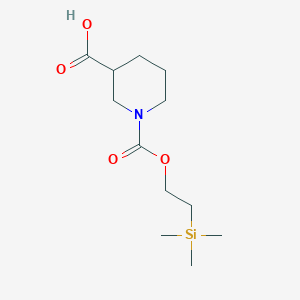
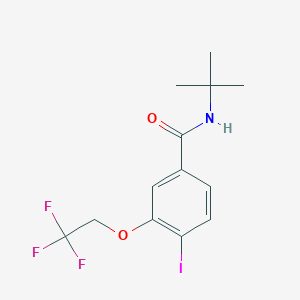
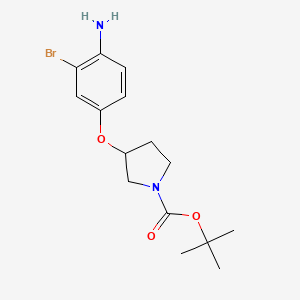
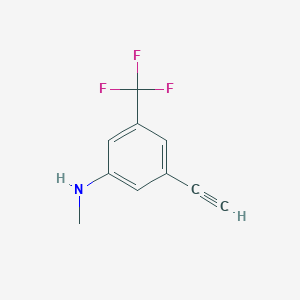
![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)
